molecular formula C12H13NOS B053404 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone CAS No. 121003-09-6

2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone

Cat. No. B053404
M. Wt: 219.3 g/mol
InChI Key: CJXIAWRAKVQHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, also known as Thioflavin T (ThT), is a fluorescent dye that is commonly used in scientific research. It is a member of the thiazole family and is widely used as a marker for amyloid fibrils in protein aggregation studies. ThT has a unique ability to bind to amyloid fibrils and enhance their fluorescence, making it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is not fully understood, but it is believed to bind to amyloid fibrils through hydrophobic interactions and hydrogen bonding. This binding enhances the fluorescence of the fibrils, allowing them to be detected and studied.

Biochemical And Physiological Effects

2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is a relatively safe compound and has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a toxic compound and can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is its ability to selectively bind to amyloid fibrils, making it a valuable tool in the study of neurodegenerative diseases. It is also relatively easy to use and produces highly reproducible results. However, ThT has some limitations, including its inability to distinguish between different types of amyloid fibrils and its potential for non-specific binding to other proteins.

Future Directions

There are many potential future directions for the use of 2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T in scientific research. One area of interest is the development of new fluorescent dyes that can selectively bind to specific types of amyloid fibrils, allowing for more accurate diagnosis and treatment of neurodegenerative diseases. Another area of interest is the use of ThT in the study of other protein aggregation diseases, such as prion diseases and type 2 diabetes. Additionally, ThT may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.

Synthesis Methods

2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T can be synthesized using a variety of methods. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone, which can be further purified and converted to ThT by reacting it with sodium hydroxide and 2,2'-bipyridine.

Scientific Research Applications

2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone T is widely used in scientific research as a marker for amyloid fibrils in protein aggregation studies. It has been used to study the aggregation of proteins such as amyloid beta, alpha-synuclein, and tau, which are all implicated in neurodegenerative diseases. ThT is also used in the diagnosis of these diseases, as it can detect the presence of amyloid fibrils in tissue samples.

properties

CAS RN

121003-09-6

Product Name

2-Phenyl-1-(2-thioxopyrrolidin-1-yl)ethanone

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

2-phenyl-1-(2-sulfanylidenepyrrolidin-1-yl)ethanone

InChI

InChI=1S/C12H13NOS/c14-11(13-8-4-7-12(13)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

CJXIAWRAKVQHKD-UHFFFAOYSA-N

SMILES

C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2

Canonical SMILES

C1CC(=S)N(C1)C(=O)CC2=CC=CC=C2

synonyms

2-Pyrrolidinethione, 1-(phenylacetyl)- (9CI)

Origin of Product

United States

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